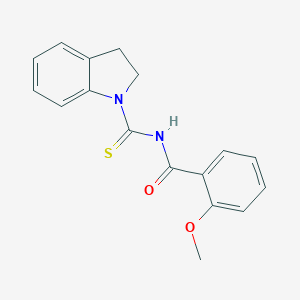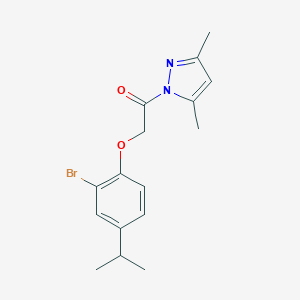![molecular formula C21H26F3N3OS B319687 N-(3-{[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propyl)-3-phenylpropanamide](/img/structure/B319687.png)
N-(3-{[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propyl)-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propyl)-3-phenylpropanamide is a complex organic compound that features a pyrimidine ring substituted with tert-butyl and trifluoromethyl groups, linked via a sulfanyl group to a propyl chain, which is further connected to a phenylpropanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propyl)-3-phenylpropanamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-tert-butyl-6-(trifluoromethyl)pyrimidine.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrimidine derivative.
Linking to the Propyl Chain: The propyl chain is attached through an alkylation reaction, using a suitable alkyl halide.
Formation of the Phenylpropanamide Moiety: The final step involves the formation of the amide bond, typically through a condensation reaction between the amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the specific reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structural features.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-{[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propyl)-3-phenylpropanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl and tert-butyl groups can influence the compound’s lipophilicity and binding affinity, affecting its overall activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-{[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propyl)-3-phenylpropanamide: Similar compounds include those with variations in the substituents on the pyrimidine ring or the phenylpropanamide moiety.
This compound: Compounds with different alkyl chains or functional groups attached to the sulfanyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which can impart distinct chemical and biological properties. The presence of both trifluoromethyl and tert-butyl groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C21H26F3N3OS |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
N-[3-[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropyl]-3-phenylpropanamide |
InChI |
InChI=1S/C21H26F3N3OS/c1-20(2,3)16-14-17(21(22,23)24)27-19(26-16)29-13-7-12-25-18(28)11-10-15-8-5-4-6-9-15/h4-6,8-9,14H,7,10-13H2,1-3H3,(H,25,28) |
InChI-Schlüssel |
BEDQTJAAVIUUMU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=NC(=N1)SCCCNC(=O)CCC2=CC=CC=C2)C(F)(F)F |
Kanonische SMILES |
CC(C)(C)C1=CC(=NC(=N1)SCCCNC(=O)CCC2=CC=CC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-ethyl-4-({[(2-methoxybenzoyl)amino]carbothioyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B319604.png)
![N-[ethyl(phenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B319605.png)

![N,N'-1,3-propanediylbis[2-(2,4-dimethylphenoxy)acetamide]](/img/structure/B319609.png)
![N,N'-1,3-propanediylbis[2-(4-isopropylphenoxy)acetamide]](/img/structure/B319610.png)
![N,N'-1,3-propanediylbis[2-(4-ethylphenoxy)acetamide]](/img/structure/B319612.png)
![N,N'-1,3-propanediylbis[2-(2,5-dimethylphenoxy)acetamide]](/img/structure/B319613.png)
![2-(3-methylphenoxy)-N-(3-{[(3-methylphenoxy)acetyl]amino}propyl)acetamide](/img/structure/B319617.png)
![2-(4-methylphenoxy)-N-(3-{[(4-methylphenoxy)acetyl]amino}propyl)acetamide](/img/structure/B319618.png)

![Ethyl 4-[(4-bromo-2-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B319620.png)
![Ethyl 4-{[(1-bromo-2-naphthyl)oxy]acetyl}-1-piperazinecarboxylate](/img/structure/B319621.png)
![Methyl 4-(aminocarbonyl)-5-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B319623.png)
![ethyl 2-({[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B319624.png)
